1-(Chloroacetyl)-2-methylpiperidine
Overview
Description
1-(Chloroacetyl)-2-methylpiperidine is an organic compound that belongs to the class of piperidines. Piperidines are heterocyclic amines that contain a six-membered ring with five carbon atoms and one nitrogen atom. This compound is characterized by the presence of a chloroacetyl group attached to the nitrogen atom of the piperidine ring and a methyl group at the second position of the ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 1-(Chloroacetyl)-2-methylpiperidine can be achieved through several methods. One common method involves the reaction of 2-methylpiperidine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and higher yields. These methods often employ catalysts and optimized reaction conditions to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
1-(Chloroacetyl)-2-methylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the chloroacetyl group can lead to the formation of primary amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Chloroacetyl)-2-methylpiperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Chloroacetyl)-2-methylpiperidine involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This covalent modification can alter the function of the target molecule and disrupt biological pathways .
Comparison with Similar Compounds
1-(Chloroacetyl)-2-methylpiperidine can be compared with other similar compounds such as:
1-(Chloroacetyl)piperidine: Lacks the methyl group at the second position, which may affect its reactivity and biological activity.
2-Methylpiperidine: Lacks the chloroacetyl group, making it less reactive in certain chemical reactions.
Chloroacetyl chloride: A simpler compound that serves as a reagent in the synthesis of this compound and other derivatives.
The presence of both the chloroacetyl and methyl groups in this compound makes it unique and versatile for various applications.
Conclusion
This compound is a valuable compound in the field of chemistry and scientific research. Its unique structure allows it to participate in a variety of chemical reactions and makes it useful in the synthesis of complex molecules. Its applications in biology, medicine, and industry further highlight its importance as a versatile chemical intermediate.
Properties
IUPAC Name |
2-chloro-1-(2-methylpiperidin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c1-7-4-2-3-5-10(7)8(11)6-9/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZCFIKPRBDVOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963462 | |
Record name | 2-Chloro-1-(2-methylpiperidin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4593-18-4 | |
Record name | 2-Chloro-1-(2-methyl-1-piperidinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4593-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Chloroacetyl)-2-methylpiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004593184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-1-(2-methylpiperidin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(chloroacetyl)-2-methylpiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.715 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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